

(R)-PD 0325901: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-PD 0325901CL

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of (R)-PD 0325901, a potent and selective MEK1/2 inhibitor. This document is intended to serve as a core resource for researchers in oncology, cell biology, and drug development.

Chemical and Physical Properties

(R)-PD 0325901, also known as Mirdametinib, is a highly specific, non-ATP-competitive inhibitor of MEK1 and MEK2.^{[1][2]} Its CAS number is 391210-10-9.^{[3][4][5][6]}

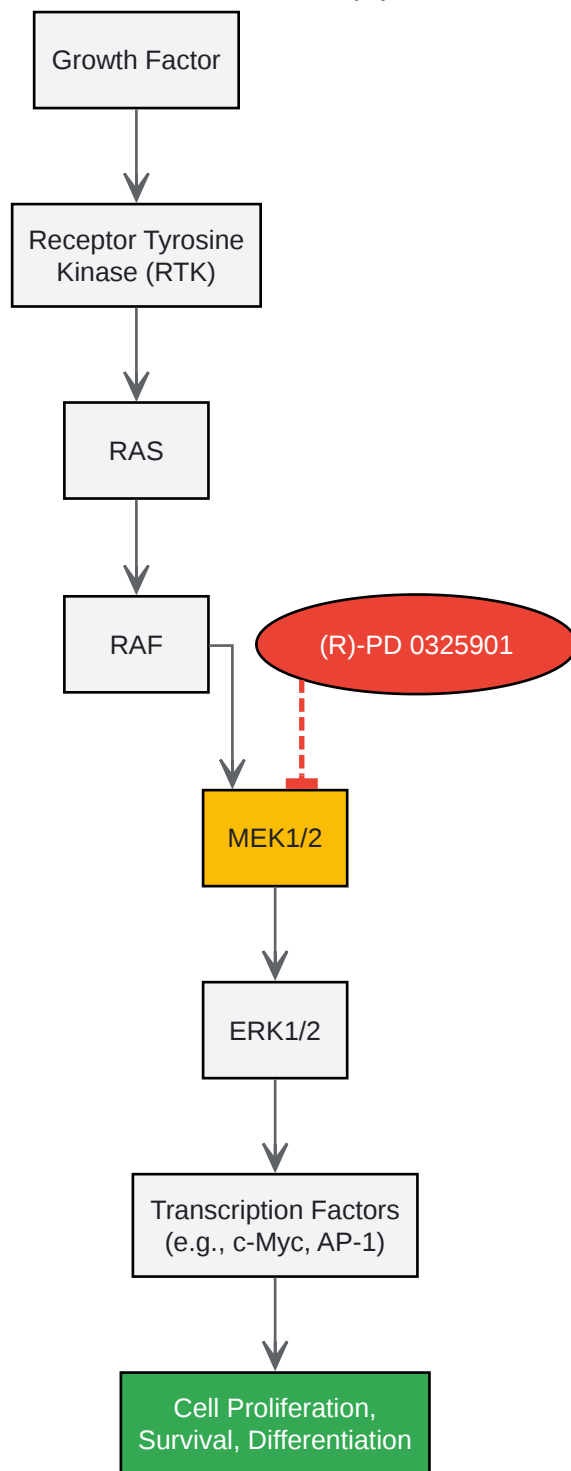
Below is a summary of its key chemical and physical properties:

Property	Value	Reference
CAS Number	391210-10-9	[3][4][5][6]
Molecular Formula	C ₁₆ H ₁₄ F ₃ IN ₂ O ₄	[3][5][6][7]
Molecular Weight	482.19 g/mol	[3][6][7]
IUPAC Name	N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide	[7]
Synonyms	PD0325901, PD-325901, Mirdametinib	[7]
Appearance	White to off-white solid	[4]
Melting Point	112 ± 1 °C	
pKa (strongest acidic)	11.97	
Solubility	Soluble in DMSO (≥24.1 mg/mL), Ethanol (≥55.4 mg/mL); Insoluble in water.	
Storage	Store at -20°C.	[3]

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

(R)-PD 0325901 is a highly selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[7] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By binding to and inhibiting MEK1/2, (R)-PD 0325901 prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downstream suppression of signaling cascades that promote tumor growth.[7]

Mechanism of Action of (R)-PD 0325901

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Caption: (R)-PD 0325901 inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Experimental Protocols

This section provides detailed methodologies for key experiments involving (R)-PD 0325901.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the growth-inhibitory effects of (R)-PD 0325901 on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., melanoma, colon cancer)
- Complete cell culture medium
- (R)-PD 0325901 stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Drug Treatment:** Prepare serial dilutions of (R)-PD 0325901 in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 μ L of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
- **Incubation:** Incubate the plate for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of ERK Phosphorylation

This protocol details the procedure to assess the inhibitory effect of (R)-PD 0325901 on MEK activity by measuring the phosphorylation of its downstream target, ERK.

Materials:

- Cell lysates from (R)-PD 0325901-treated and control cells
- Bradford or BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Quantification:** Determine the protein concentration of each cell lysate using a Bradford or BCA assay.

- **Sample Preparation:** Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
- **Gel Electrophoresis:** Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add the chemiluminescent substrate and capture the signal using an imaging system.
- **Stripping and Re-probing:** The membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody to confirm equal protein loading.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (R)-PD 0325901 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for implantation

- (R)-PD 0325901
- Vehicle for oral gavage (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80 in water)
- Calipers
- Animal balance

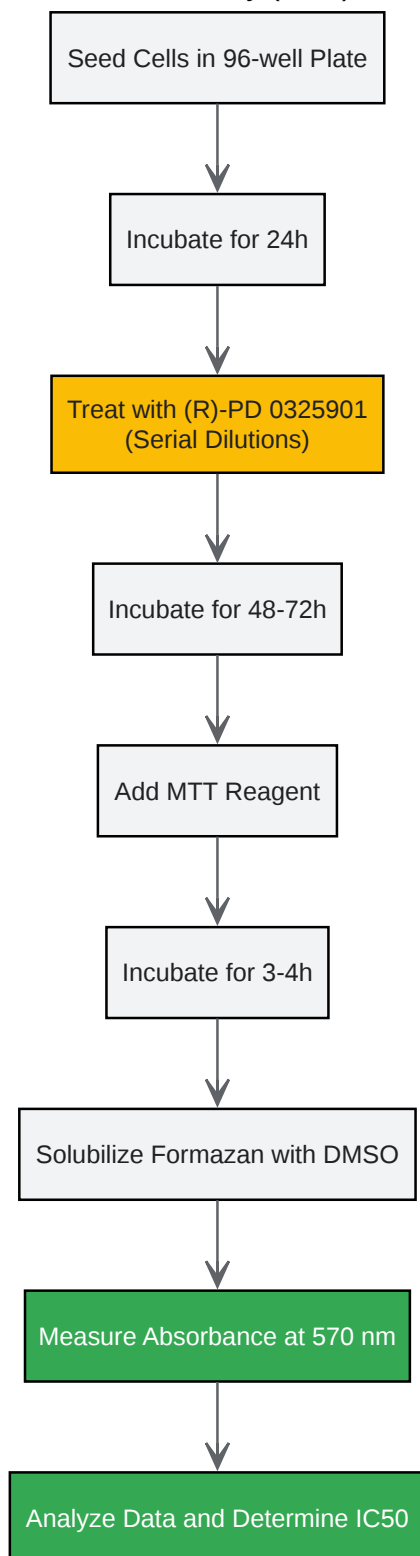
Procedure:

- Tumor Cell Implantation: Subcutaneously inject $1-5 \times 10^6$ cancer cells in 100-200 μL of PBS or Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- Drug Administration: Administer (R)-PD 0325901 orally by gavage at a predetermined dose and schedule (e.g., 25 mg/kg, daily). The control group receives the vehicle only.
- Monitoring: Monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

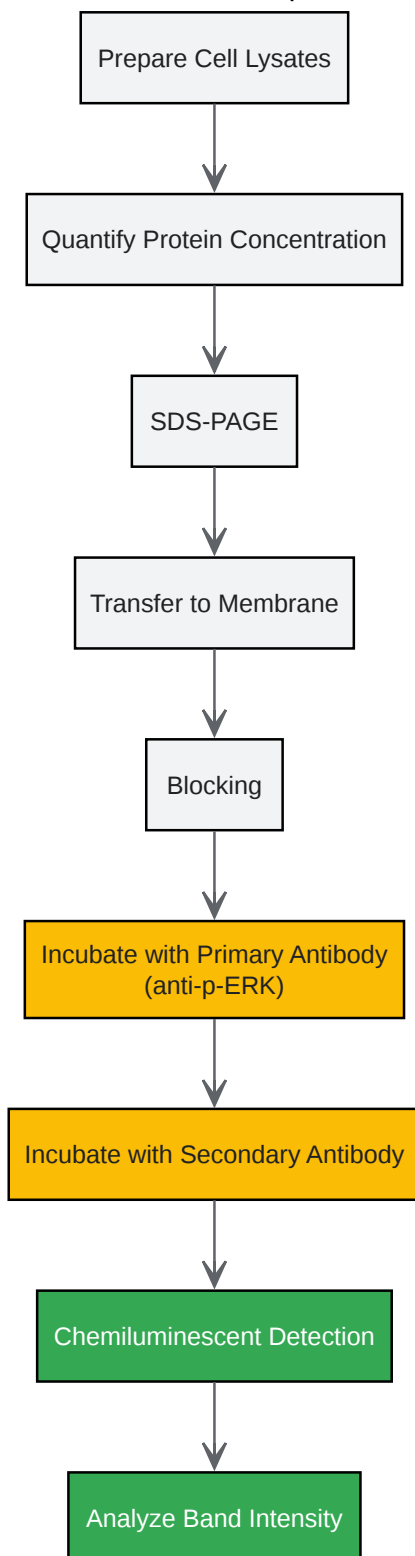
Cell Proliferation Assay (MTT) Workflow



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Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Workflow for p-ERK Analysis



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Caption: Workflow for Western blot analysis of ERK phosphorylation.

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